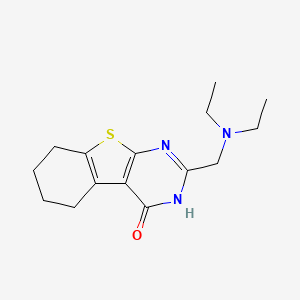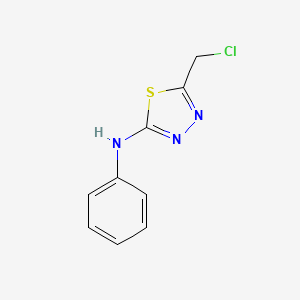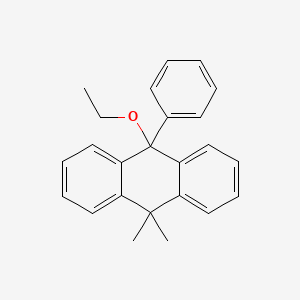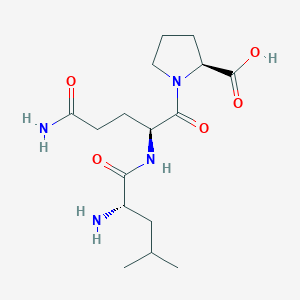
L-leucyl-L-glutaminyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-leucyl-L-glutaminyl-L-proline is a tripeptide consisting of L-leucyl, L-glutaminyl, and L-proline residues joined in sequence. This compound is known for its role as a metabolite and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-leucyl-L-glutaminyl-L-proline typically involves the stepwise coupling of the amino acids L-leucine, L-glutamine, and L-proline. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC) and activating agents like HOBt to facilitate the formation of peptide bonds. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is favored for its efficiency and ability to produce large quantities of peptides with high purity. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of the remaining amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified using techniques such as HPLC .
Analyse Chemischer Reaktionen
Types of Reactions
L-leucyl-L-glutaminyl-L-proline can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues, leading to modified peptides with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction can yield reduced peptides with free thiol groups .
Wissenschaftliche Forschungsanwendungen
L-leucyl-L-glutaminyl-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of peptide-based materials and as a reagent in various biochemical assays.
Wirkmechanismus
The mechanism of action of L-leucyl-L-glutaminyl-L-proline involves its interaction with specific molecular targets and pathways. As a tripeptide, it can be incorporated into proteins or act as a signaling molecule. The compound may influence cellular processes by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-glutaminyl-L-leucyl-L-proline: A similar tripeptide with a different sequence of amino acids.
L-leucyl-L-proline: A dipeptide consisting of L-leucine and L-proline.
L-glutaminyl-L-proline: A dipeptide consisting of L-glutamine and L-proline.
Uniqueness
L-leucyl-L-glutaminyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and functions. Its role as a metabolite and its applications in various fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
17662-52-1 |
|---|---|
Molekularformel |
C16H28N4O5 |
Molekulargewicht |
356.42 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N4O5/c1-9(2)8-10(17)14(22)19-11(5-6-13(18)21)15(23)20-7-3-4-12(20)16(24)25/h9-12H,3-8,17H2,1-2H3,(H2,18,21)(H,19,22)(H,24,25)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
CQGSYZCULZMEDE-SRVKXCTJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


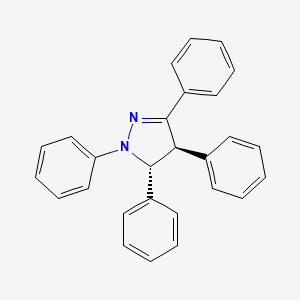
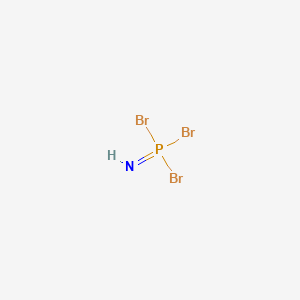
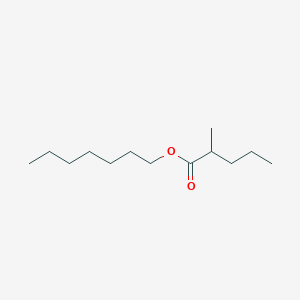
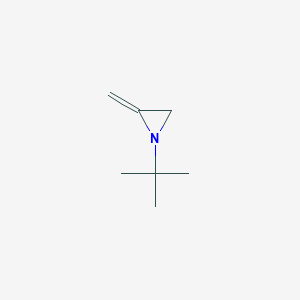
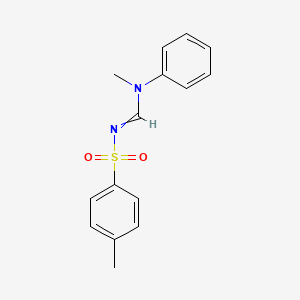
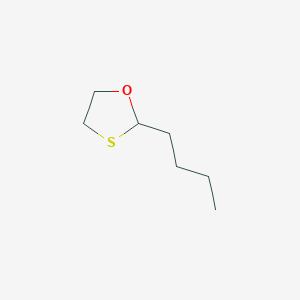
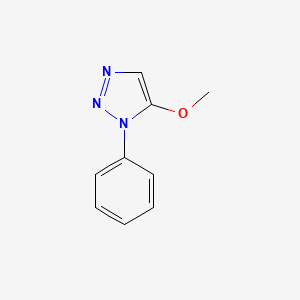

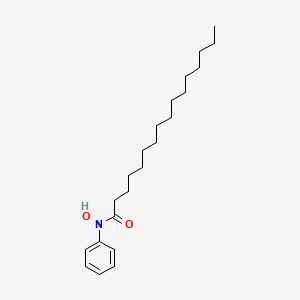
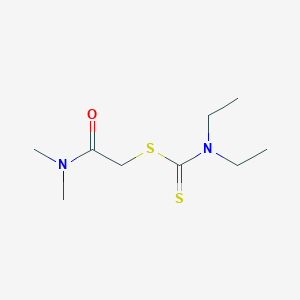
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
